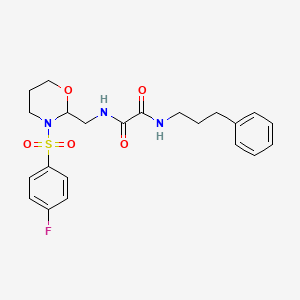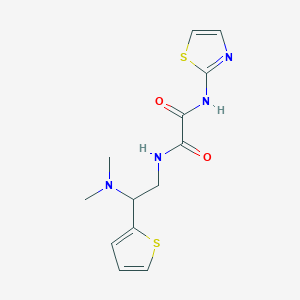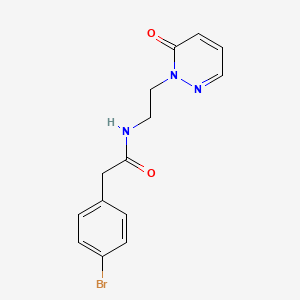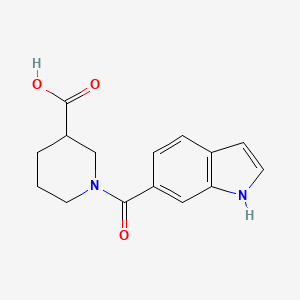![molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4](/img/structure/B2860147.png)
[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been studied for their potential as anticancer agents . The compound is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic ring containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” and similar compounds is established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” and similar compounds are complex and can lead to a variety of products .Applications De Recherche Scientifique
Antimicrobial Applications
1,2,4-Triazole derivatives have been widely studied for their antimicrobial properties. They can act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . The pyridinyl methanamine moiety could potentially enhance the lipophilicity and cell membrane penetration, improving the antimicrobial efficacy of the compound.
Antiviral Applications
The triazole ring system is known for its antiviral activities. Derivatives of 1,2,4-triazole have been explored for the treatment of various viral infections, including influenza and hepatitis C . The structural flexibility of the triazole allows for the optimization of interactions with viral enzymes or proteins, which can be crucial for inhibiting viral replication.
Anticancer Applications
1,2,4-Triazole derivatives exhibit potential anticancer activities by interfering with various cellular pathways and can induce apoptosis in cancer cells . The presence of the pyridinyl group may contribute to the selectivity and potency of the compound against specific cancer cell lines.
Antidepressant Applications
Compounds containing the 1,2,4-triazole nucleus have shown promise as antidepressants . They may interact with central nervous system receptors or enzymes involved in neurotransmitter regulation, providing a basis for therapeutic applications in mood disorders.
Organocatalysis
1,2,4-Triazole derivatives can serve as organocatalysts due to their ability to donate and accept hydrogen bonds . This property is useful in various chemical reactions, including asymmetric synthesis, where the triazole compound can facilitate the formation of chiral centers.
Material Science Applications
The electron-deficient nature of the 1,2,4-triazole ring makes it suitable for applications in material science, particularly in the development of organic photovoltaic cells, light-emitting diodes, and data storage devices . The pyridinyl methanamine group could enhance the electronic properties of materials by acting as a charge carrier.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that triazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some triazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis of cancer cells .
Biochemical Pathways
Given the broad range of activities associated with triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular effects .
Propriétés
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAJSVDJDKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)

![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)






![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)


